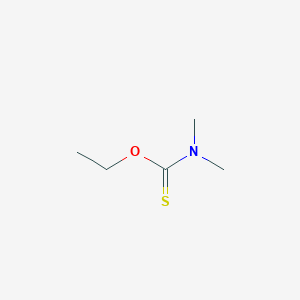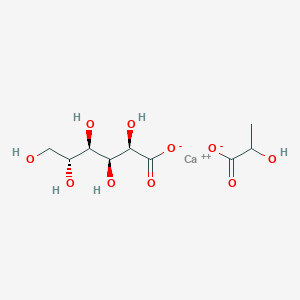
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide, also known as HNPA, is a chemical compound with the molecular formula C8H7N3O4. It is a white crystalline solid with a melting point of 217-220°C. HNPA has been widely studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide is not yet fully understood. However, it has been proposed that 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act as an antioxidant, protecting cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cells, including breast, ovarian, and lung cancer cells. 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide in lab experiments is its low toxicity. It has been found to be relatively safe for use in cell culture and animal studies. However, one limitation of using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide. One area of interest is the development of new drugs based on 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide's antimicrobial and antitumor properties. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide and its potential applications in the treatment of neurodegenerative disorders. Finally, studies are needed to explore the potential use of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide can be synthesized through a reaction between 4-nitroaniline and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide.
Aplicaciones Científicas De Investigación
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antitumor properties, making it a potential candidate for the development of new drugs. 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(2E)-2-hydroxyimino-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-1-3-7(4-2-6)11(14)15/h1-5,13H,(H,10,12)/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLDSAESQNSDI-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=NO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=N/O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide | |
CAS RN |
17122-62-2 |
Source


|
| Record name | NSC201442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)